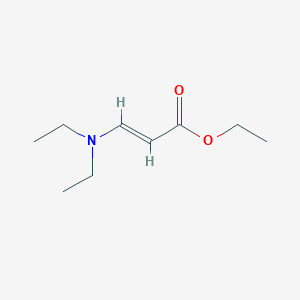

Ethyl 3-(diethylamino)acrylate

Overview

Description

Ethyl 3-(diethylamino)acrylate: is an organic compound with the molecular formula C9H17NO2. It is a derivative of acrylic acid and contains a diethylamino group, making it a versatile intermediate in organic synthesis. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and polymer chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-(diethylamino)acrylate can be synthesized through several methods. One common method involves the reaction of ethyl acrylate with diethylamine in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, and the product is purified by distillation.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous processes to ensure high yield and purity. The reaction is carried out in large reactors with precise control of temperature and pressure. The use of catalysts and inhibitors is common to prevent unwanted side reactions and polymerization.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(diethylamino)acrylate undergoes various chemical reactions, including:

Addition Reactions: The compound can participate in Michael addition reactions with nucleophiles such as thiols and amines.

Polymerization: It can undergo free-radical polymerization to form polymers with unique properties.

Hydrolysis: In the presence of water and acid or base catalysts, it can hydrolyze to form acrylic acid and diethylamine.

Common Reagents and Conditions:

Michael Addition: Typically involves nucleophiles like thiols or amines under mild conditions.

Polymerization: Initiated by free-radical initiators such as azobisisobutyronitrile (AIBN) at elevated temperatures.

Hydrolysis: Conducted in aqueous acidic or basic solutions at room temperature.

Major Products Formed:

Michael Addition: Produces β-amino esters or β-thio esters.

Polymerization: Results in poly(this compound).

Hydrolysis: Yields acrylic acid and diethylamine.

Scientific Research Applications

Chemistry: Ethyl 3-(diethylamino)acrylate is used as a building block in the synthesis of various organic compounds. It is particularly valuable in the preparation of β-amino acids and other derivatives.

Biology: In biological research, this compound is used to modify biomolecules and study their interactions. It can be incorporated into peptides and proteins to investigate their structure and function.

Medicine: this compound is explored for its potential in drug development. Its derivatives have shown promise as antimicrobial and anticancer agents.

Industry: In the industrial sector, this compound is used in the production of specialty polymers and coatings. It imparts unique properties such as improved adhesion and flexibility to the final products.

Mechanism of Action

The mechanism of action of ethyl 3-(diethylamino)acrylate involves its ability to act as a Michael acceptor. This allows it to react with nucleophiles, forming covalent bonds with various biomolecules. The diethylamino group enhances its reactivity and solubility, making it a versatile intermediate in chemical reactions.

Comparison with Similar Compounds

Ethyl 3-(dimethylamino)acrylate: Similar in structure but contains a dimethylamino group instead of a diethylamino group.

Methyl 3-(diethylamino)acrylate: Similar but has a methyl ester group instead of an ethyl ester group.

Ethyl 3-(diethylamino)propionate: Similar but has a propionate group instead of an acrylate group.

Uniqueness: this compound is unique due to its specific combination of the diethylamino group and the acrylate moiety. This combination provides distinct reactivity and solubility properties, making it particularly useful in applications requiring high reactivity and versatility.

Biological Activity

Ethyl 3-(diethylamino)acrylate (EDAA) is a compound of interest in medicinal chemistry and polymer science due to its unique biological properties and potential applications. This article explores the biological activity of EDAA, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

EDAA has the molecular formula C₁₁H₁₅N₁O₂, characterized by an ethyl ester group and a diethylamino substituent. The presence of the diethylamino group enhances its lipophilicity, which is crucial for membrane permeability and biological activity.

Synthesis of this compound

EDAA can be synthesized through various methods, typically involving the reaction of diethylamine with an appropriate acrylate precursor. The synthesis often employs techniques such as reflux or microwave irradiation to optimize yields. The following table summarizes common synthesis methods:

| Method | Conditions | Yield |

|---|---|---|

| Reflux | 80-100 °C for several hours | 60-90% |

| Microwave Irradiation | 100 °C for 30-60 minutes | 70-95% |

| Solvent-free reactions | Room temperature | 50-80% |

Antimicrobial Properties

Research indicates that EDAA exhibits significant antimicrobial activity against a range of bacteria. A study demonstrated that EDAA showed comparable efficacy to established antibiotics like ciprofloxacin when tested against Escherichia coli and Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Enzyme Inhibition

EDAA has also been investigated for its potential as an enzyme inhibitor. It was found to inhibit certain proteases, which could be beneficial in therapeutic contexts where protease activity is implicated in disease processes. For instance, a study reported that EDAA inhibited chymotrypsin with moderate potency, suggesting further exploration into its use as a therapeutic agent targeting proteolytic pathways.

Case Studies

- Antimicrobial Efficacy : In a comparative study, EDAA was tested against various bacterial strains. The results indicated that EDAA had a minimum inhibitory concentration (MIC) similar to that of standard antibiotics, highlighting its potential as an alternative treatment option.

- Cytotoxicity in Cancer Cells : In vitro studies using HeLa cells showed that EDAA exhibited low cytotoxicity at therapeutic concentrations while effectively delivering DNA into cells. This property positions EDAA as a promising candidate for gene delivery systems.

The biological activity of EDAA can be attributed to several mechanisms:

- Membrane Disruption : The lipophilic nature of EDAA allows it to integrate into bacterial membranes, causing structural destabilization.

- Enzyme Interaction : EDAA's ability to bind to active sites on enzymes like chymotrypsin suggests it may serve as a scaffold for designing more potent inhibitors.

- DNA Delivery : Its polymeric forms can facilitate the delivery of nucleic acids into cells, enhancing gene therapy applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for Ethyl 3-(diethylamino)acrylate, and what experimental parameters are critical for reproducibility?

this compound is synthesized via the reaction of ethyl propiolate with a 20% aqueous solution of diethylamine. Key parameters include maintaining controlled temperature (ambient or mildly elevated), stoichiometric ratios of reactants, and purification via distillation or chromatography. The reaction typically proceeds under inert conditions to prevent side reactions or polymerization .

Q. What safety protocols and engineering controls are essential for handling this compound in laboratory settings?

- Engineering controls : Use closed systems to minimize exposure, local exhaust ventilation, and high-integrity materials for storage.

- PPE : Wear safety goggles, nitrile gloves, and respiratory protection if ventilation is insufficient.

- Storage : Store in cool, dry, well-ventilated areas away from oxidizers and acids.

- Waste disposal : Avoid environmental release; incinerate waste under regulated conditions .

Q. How can structural characterization of this compound be validated using spectroscopic methods?

- NMR : Analyze - and -NMR spectra for characteristic peaks (e.g., acrylate carbonyl at ~165–170 ppm, diethylamino protons at ~1.0–3.0 ppm).

- FT-IR : Confirm the presence of acrylate C=O (~1720 cm) and C=C (~1630 cm) stretches.

- Mass spectrometry : Verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

Advanced Research Questions

Q. What mechanistic insights govern the reactivity of this compound in conjugate addition reactions?

The electron-rich diethylamino group activates the α,β-unsaturated ester for nucleophilic attack. Kinetic studies using the Gutowsky equation and Eyring analysis can determine rotational barriers and activation energies. For example, the coalescence temperature () in dynamic NMR experiments reveals exchange processes in intermediates .

Q. How can researchers resolve contradictions in catalytic activity data when using this compound in organocatalytic systems?

- Statistical analysis : Apply ANOVA or t-tests to compare catalytic efficiency across batches.

- Controlled variables : Ensure consistent solvent polarity, temperature, and substrate ratios.

- Side-reaction monitoring : Use HPLC or GC-MS to detect byproducts (e.g., polymerization or hydrolysis derivatives) that may skew results .

Q. What strategies optimize the use of this compound in polymer or co-polymer synthesis?

- Inhibition of premature polymerization : Add stabilizers like hydroquinone or TEMPO.

- Radical initiation : Use AIBN or UV light under controlled conditions.

- Co-polymer design : Adjust monomer feed ratios (e.g., with methyl methacrylate) to tune thermal stability and glass transition temperatures () .

Q. How does the steric and electronic profile of this compound influence its role in asymmetric catalysis?

The diethylamino group introduces steric bulk, which can enhance enantioselectivity in reactions like Michael additions. Computational studies (DFT) can model transition states to predict stereochemical outcomes. Experimental validation via chiral HPLC or polarimetry is critical .

Q. Methodological Considerations

Q. What analytical techniques are recommended for quantifying trace impurities in this compound?

- GC-MS : Detect volatile impurities (e.g., residual diethylamine or ethyl propiolate).

- HPLC-UV/Vis : Quantify non-volatile byproducts (e.g., hydrolysis products) using reverse-phase C18 columns.

- Karl Fischer titration : Measure water content to ensure anhydrous conditions for synthesis .

Q. How should researchers design experiments to assess the environmental impact of this compound?

- Biodegradation studies : Use OECD 301F tests to evaluate microbial degradation.

- Aquatic toxicity assays : Expose Daphnia magna or Vibrio fischeri to determine EC values.

- Leaching potential : Analyze soil adsorption coefficients () via batch equilibrium methods .

Q. What computational tools are effective for modeling the electronic properties of this compound?

- DFT (Gaussian, ORCA) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity.

- Molecular dynamics (MD) : Simulate solvent interactions and conformational flexibility.

- QSAR models : Corrogate substituent effects on biological activity (e.g., antioxidant or anti-inflammatory potential) .

Properties

IUPAC Name |

ethyl (E)-3-(diethylamino)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-4-10(5-2)8-7-9(11)12-6-3/h7-8H,4-6H2,1-3H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANTPVARYELNKNQ-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C=CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)/C=C/C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13894-28-5 | |

| Record name | 2-Propenoic acid, 3-(diethylamino)-, ethyl ester, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013894285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.